N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide
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Overview
Description
N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, making it a promising target for antileishmanial drugs .
Mode of Action
The compound exhibits potent in vitro antipromastigote activity, which is likely due to its interaction with LmPTR1 . The compound fits well in the LmPTR1 pocket (active site), characterized by a lower binding free energy . This suggests that the compound may inhibit the enzyme’s activity, thereby exerting its antileishmanial effects .
Biochemical Pathways
This disruption could lead to the parasites’ inability to proliferate, ultimately leading to their death .
Pharmacokinetics
Its potent in vitro activity suggests that it may have favorable bioavailability .
Result of Action
The compound’s interaction with LmPTR1 leads to potent antipromastigote activity. Specifically, it has been shown to be significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that the compound could potentially be used as a more effective treatment for leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with benzene carboxamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its inhibition effects on certain enzymes.
Imidazole derivatives: Exhibiting diverse biological activities and therapeutic potential.
Uniqueness
N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide stands out due to its unique structural features and the specific biological activities it exhibits
Properties
IUPAC Name |
N-(6-oxo-1,3-diphenylpyrano[2,3-c]pyrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3/c29-23(18-12-6-2-7-13-18)26-21-16-20-22(17-10-4-1-5-11-17)27-28(24(20)31-25(21)30)19-14-8-3-9-15-19/h1-16H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNXRLUCIBBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C(C(=O)O3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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